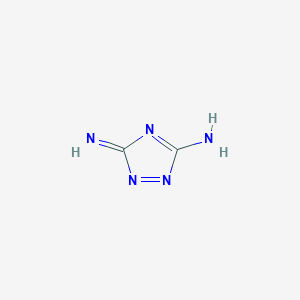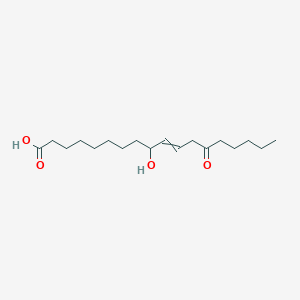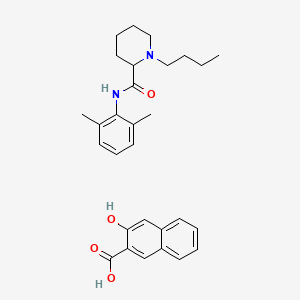![molecular formula C7H11ClHg B14486159 Chloro[(cyclohex-1-en-1-yl)methyl]mercury CAS No. 64120-44-1](/img/structure/B14486159.png)
Chloro[(cyclohex-1-en-1-yl)methyl]mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro[(cyclohex-1-en-1-yl)methyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a cyclohex-1-en-1-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(cyclohex-1-en-1-yl)methyl]mercury typically involves the reaction of cyclohex-1-en-1-ylmethyl chloride with mercuric chloride. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent safety measures due to the toxic nature of mercury compounds. The use of automated systems and closed reactors can help minimize exposure and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Chloro[(cyclohex-1-en-1-yl)methyl]mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can replace the chloro group in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce various organomercury derivatives.
Aplicaciones Científicas De Investigación
Chloro[(cyclohex-1-en-1-yl)methyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound can be employed in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications and toxicity studies.
Industry: Utilized in the development of materials with specific properties, such as antimicrobial coatings.
Mecanismo De Acción
The mechanism by which Chloro[(cyclohex-1-en-1-yl)methyl]mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This interaction with biological molecules is a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-1-methylcyclohexane: Similar in structure but lacks the mercury center.
Cyclohexenone: Contains a cyclohexene ring but differs in functional groups.
Benzene, [(cyclohex-1-en-1-yl)methyl]-: Similar cyclohexenylmethyl group but bonded to a benzene ring instead of mercury.
Uniqueness
Chloro[(cyclohex-1-en-1-yl)methyl]mercury is unique due to the presence of the mercury atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
64120-44-1 |
|---|---|
Fórmula molecular |
C7H11ClHg |
Peso molecular |
331.21 g/mol |
Nombre IUPAC |
chloro(cyclohexen-1-ylmethyl)mercury |
InChI |
InChI=1S/C7H11.ClH.Hg/c1-7-5-3-2-4-6-7;;/h5H,1-4,6H2;1H;/q;;+1/p-1 |
Clave InChI |
OCSMIRPHOGIRLK-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(=CC1)C[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



propanedioate](/img/structure/B14486103.png)



![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-4-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B14486116.png)


![[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B14486128.png)
![7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid](/img/structure/B14486135.png)

![5,8-Bis(chloromethyl)-2,2-dimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14486142.png)


